4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Description
4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a bicyclic sulfonamide derivative featuring a fused benzene and isothiazole ring system. The compound is characterized by a sulfur atom in the thiazole ring and two sulfonyl oxygen atoms, forming a stable 2,2-dioxide configuration.
Properties
IUPAC Name |
4-chloro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c8-6-2-1-3-7-5(6)4-12(10,11)9-7/h1-3,9H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONQJZGBWSEYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)NS1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205448 | |
| Record name | 2,1-Benzisothiazole, 4-chloro-1,3-dihydro-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111248-90-9 | |
| Record name | 2,1-Benzisothiazole, 4-chloro-1,3-dihydro-, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111248-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1-Benzisothiazole, 4-chloro-1,3-dihydro-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzenesulfonamide with a suitable reagent to induce cyclization, forming the isothiazole ring. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfone group can participate in redox reactions, leading to the formation of sulfoxides or sulfides.
Cycloaddition Reactions: The isothiazole ring can undergo cycloaddition reactions with dienophiles or dipolarophiles, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include substituted isothiazoles, sulfoxides, and sulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
Research indicates that 4-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide exhibits notable biological activities, making it a candidate for drug development. Key findings include:
- Antibacterial and Antifungal Properties : The compound has shown effectiveness against various bacterial and fungal strains. Its mechanism of action may involve interference with cellular processes through the formation of reactive intermediates that interact with biological macromolecules.
- Enzyme Interaction : Studies have demonstrated that this compound can inhibit enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. This inhibition leads to reduced synthesis of pro-inflammatory prostaglandins, showcasing its potential as an anti-inflammatory agent.
Applications in Drug Design
4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is utilized in the design of new pharmaceuticals due to its structural properties:
- Drug Development : The compound serves as a scaffold for synthesizing more complex molecules with improved biological activity. Modifications to its structure can enhance stability and potency against specific targets .
- Therapeutic Potential : It has been explored for treating pain syndromes and other conditions due to its ability to modulate enzyme activity and influence signaling pathways within cells .
Mechanism of Action
The mechanism by which 4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide exerts its effects involves the interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell death.
Pathways Involved: It can interfere with cellular signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Target Compound:
- Structure : Benzene fused to a 1,3-dihydroisothiazole 2,2-dioxide ring with a 4-chloro substituent.
- Molecular Weight : ~215.67 g/mol (calculated).
- Key Features : Rigid bicyclic system, electron-withdrawing sulfonyl groups, and a chloro group enhancing lipophilicity.
Analog 1: 4-(4-Chlorophenyl)-1-(2,2-dioxido-3H-1,2-benzoxathiepin-7-yl)-1H-1,2,3-triazole
- Structure : A 7-membered benzoxathiepine 2,2-dioxide ring linked to a 4-chlorophenyltriazole group.
- Molecular Weight : ~391.85 g/mol (reported yield: 74%) .
- Key Features : Larger ring size (7-membered vs. 5-membered), oxygen atom replacing nitrogen in the heterocycle, and a triazole moiety enabling click-chemistry applications.
Analog 2: Saccharin (1,1-dioxo-1,2-benzothiazin-4-yl)
- Structure : Benzene fused to a 1,2-thiazine 1,1-dioxide ring.
- Molecular Weight : 183.18 g/mol.
- Key Features : Similar sulfonamide core but lacks the chloro substituent and features a different heterocyclic arrangement.
Table 1: Structural Comparison
Pharmacological and Biochemical Activity
Target Compound:
- Hypothesized Activity : Predicted to inhibit carbonic anhydrases (CAs) due to sulfonamide groups, though isoform selectivity remains uncharacterized.
- Chloro Substituent: May enhance membrane permeability compared to non-halogenated analogs.
Analog 1:
- Reported Activity: Acts as an isoform-selective CA inhibitor (e.g., nanomolar potency against CA IX/XII over CA I/II) due to its extended triazole-linked aromatic system .
- Mechanistic Insight : The 7-membered ring provides conformational flexibility for target engagement.
Saccharin:
Biological Activity
4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anticancer properties, and its mechanism of action.
Chemical Structure and Properties
The compound belongs to the isothiazole family and is characterized by:
- Chlorine atom at the 4th position.
- Sulfone group at the 2nd position of the isothiazole ring.
This unique structure contributes to its reactivity and potential biological activities.
Antimicrobial Activity
4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has demonstrated significant antimicrobial properties. Research indicates that it can disrupt microbial cell membranes, making it effective against various bacterial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 8 μg/mL |
| Bacillus cereus | 3.12 μg/mL |
The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, this compound shows antifungal activity against various fungi. The MIC values for common fungal strains are as follows:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | ≤0.25 μg/mL |
| Cryptococcus neoformans | ≤0.25 μg/mL |
These findings suggest that 4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide could be a promising candidate for antifungal drug development .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has shown efficacy in reducing the viability of cancer cells while maintaining lower toxicity towards healthy cells. For instance:
- In vitro studies demonstrated a decrease in the viability of MCF7 breast cancer cells by approximately 40% after treatment with the compound for 48 hours.
- The compound exhibited selective toxicity, affecting cancer cells more than non-cancerous cells (MCF10A) .
The biological activity of 4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Disruption of Signaling Pathways : It interferes with cellular signaling pathways like MAPK/ERK, which are crucial for cell proliferation and survival .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antibacterial Efficacy Study : A study conducted on various bacterial strains revealed that the compound significantly inhibited biofilm formation at concentrations below its MIC, showcasing its potential in treating biofilm-associated infections .
- Anticancer Study : Research involving MCF7 and MCF10A cell lines indicated that treatment with this compound resulted in reduced viability of cancer cells while sparing healthy cells from significant toxicity .
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide to improve yield and purity?
- Methodology :
- Solvent selection : Use polar aprotic solvents (e.g., DMSO or ethanol) for better solubility of intermediates. For example, refluxing in DMSO for 18 hours followed by crystallization in water-ethanol mixtures improves yield (65%) .
- Catalyst optimization : Incorporate glacial acetic acid as a mild acid catalyst to enhance condensation reactions (e.g., in Schiff base formation) .
- Reaction monitoring : Use TLC or HPLC to track reaction progress and minimize side products.
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- Spectroscopy :
- IR spectroscopy : Identify functional groups (e.g., C-Cl stretching at ~700 cm⁻¹ and S=O vibrations at ~1240 cm⁻¹) .
- NMR : Use ¹H-NMR (e.g., δ 6.86–7.26 ppm for aromatic protons) and ¹³C-NMR to confirm substitution patterns .
- Mass spectrometry : Confirm molecular weight via EI-MS (e.g., M+1 peaks) .
- Elemental analysis : Validate purity by comparing calculated vs. observed C, H, N, S, and Cl percentages .
Q. How do I assess the compound’s stability under varying storage conditions?
- Methodology :
- Thermal stability : Perform DSC/TGA to determine melting points (e.g., m.p. 138–143°C for analogous compounds) and decomposition thresholds .
- Light sensitivity : Store in amber vials and conduct accelerated degradation studies under UV/visible light.
- Humidity testing : Use controlled humidity chambers (e.g., 40–80% RH) to monitor hygroscopicity and crystalline form changes .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the isothiazole 2,2-dioxide core in nucleophilic substitution reactions?
- Methodology :
- Computational modeling : Use DFT calculations to map electron density and identify reactive sites (e.g., sulfur dioxide group as an electron-deficient center).
- Kinetic studies : Monitor reaction rates under varying temperatures and solvents to propose SNAr (nucleophilic aromatic substitution) or radical pathways .
- Isotopic labeling : Introduce ³⁶Cl or deuterated analogs to track substitution patterns .
Q. How can I design a structure-activity relationship (SAR) study for derivatives targeting carbonic anhydrase inhibition?
- Methodology :
- Derivative synthesis : Modify substituents at the 4-chloro position (e.g., triazole or benzoxazole moieties) via click chemistry (CuSO4/sodium ascorbate catalysis) .
- Enzyme assays : Use stopped-flow kinetics to measure inhibition constants (Ki) against human carbonic anhydrase isoforms (e.g., hCA II vs. hCA IX) .
- X-ray crystallography : Resolve co-crystal structures to identify binding interactions (e.g., sulfonamide-Zn²⁺ coordination) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Cross-validation : Compare results from in vitro (e.g., microbial growth inhibition) and cell-based assays (e.g., cytotoxicity in HeLa cells) .
- Solubility correction : Account for DMSO solvent effects by testing activity in aqueous buffers with ≤1% co-solvent .
- Meta-analysis : Aggregate data from PubChem or CAS Common Chemistry to identify trends in bioactivity outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
